4-Propylcyclohexanol

Description

BenchChem offers high-quality 4-Propylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

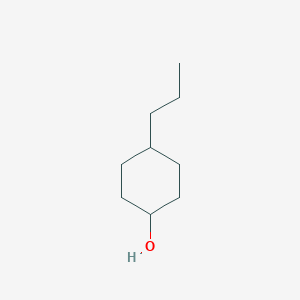

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZFPKENDZQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311691 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77866-58-1 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-propyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Cycloaliphatic Alcohol

An In-depth Technical Guide to 4-Propylcyclohexanol: Properties, Synthesis, and Applications

4-Propylcyclohexanol is a saturated cyclic alcohol that holds significant value as a versatile chemical intermediate, particularly in the synthesis of advanced materials. Structurally, it consists of a cyclohexane ring substituted with a propyl group and a hydroxyl group at the 1 and 4 positions. This arrangement gives rise to cis and trans stereoisomers, the distinct properties of which are critical to their application. While it finds use as a solvent and in the formulation of fragrances, its primary role in advanced research and development lies in its function as a precursor to liquid crystal molecules.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and key applications for researchers and professionals in chemical synthesis and drug development.

Section 1: Core Physicochemical and Computed Properties

4-Propylcyclohexanol is typically encountered as a colorless to light yellow liquid with a mild, characteristic odor.[2][3] Its physical state and properties are dictated by the interplay between the nonpolar propyl group and cyclohexane ring, and the polar hydroxyl group which allows for hydrogen bonding.[2] The compound is generally sold as a mixture of its cis and trans isomers.

Data Summary: Physicochemical Properties

The following table summarizes the key physical and chemical properties of 4-Propylcyclohexanol. Data is aggregated from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| CAS Number | 52204-65-6 (cis/trans mixture) | [4][5] |

| 77866-58-1 (trans isomer) | [2][4] | |

| 98790-22-8 (cis isomer) | [4] | |

| Appearance | Colorless to almost colorless clear liquid | [3][6] |

| Boiling Point | 92-93 °C; 209-210 °C | [3][5] |

| Density | ~0.907 g/cm³ at 17 °C | [3][5] |

| Refractive Index | 1.4630 - 1.4670 | [3][5] |

| Flash Point | 80.2 °C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and dichloromethane. | [3][7] |

Data Summary: Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in biological and chemical systems, such as its lipophilicity and potential for forming hydrogen bonds.

| Property | Value | Source(s) |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 20.2 Ų | [7] |

Section 2: Stereoisomerism: The Decisive Factor in Application

The orientation of the propyl and hydroxyl groups relative to the cyclohexane ring plane defines the cis and trans isomers. In the more stable chair conformation, the bulky propyl group preferentially occupies an equatorial position to minimize steric strain.

-

trans-4-Propylcyclohexanol : The hydroxyl group is also in an equatorial position, opposite to the propyl group. This is generally the thermodynamically more stable isomer.

-

cis-4-Propylcyclohexanol : The hydroxyl group is in an axial position, on the same side as the equatorial propyl group.

The choice between the cis and trans isomer is not trivial; it is a critical design parameter for the target molecule. For instance, cis-4-propylcyclohexanol is a crucial intermediate for synthesizing specific liquid crystal molecules like trans-2-(4-propylcyclohexyl)-1,3-propanediol, which are widely used in the manufacturing of liquid crystal displays (LCDs).[1]

Caption: General workflow for catalytic hydrogenation to 4-propylcyclohexanol.

Stereoselective Synthesis: A Chemoenzymatic Approach for cis-4-Propylcyclohexanol

For applications demanding high isomeric purity, such as in liquid crystal synthesis, stereoselective methods are paramount. A highly efficient green chemistry approach utilizes a mutant alcohol dehydrogenase (ADH) to reduce 4-propylcyclohexanone with near-perfect selectivity for the cis isomer. [1] This biotransformation couples the ADH enzyme with a glucose dehydrogenase (GDH) for cofactor (NAD⁺) regeneration, driving the reaction to completion. This method achieves a high conversion rate and a cis/trans ratio exceeding 99.5:0.5. [1]

This protocol is adapted from the methodology described by Wu et al. in Catalysts (2022). [1]It represents a self-validating system where product yield and isomeric purity confirm the efficacy of the enzymatic cascade.

Materials:

-

4-propylcyclohexanone (Substrate)

-

Mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH)

-

Glucose dehydrogenase (GDH)

-

NAD⁺ (Cofactor)

-

Glucose (Co-substrate for regeneration)

-

Phosphate buffer (pH 7.0-8.0)

-

2 M Na₂CO₃ (for pH control)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a temperature-controlled reactor (e.g., 2 L), establish the reaction system under optimized conditions: 35 °C and pH maintained between 7.0 and 8.0.

-

Component Addition: Add the following components to the reactor:

-

4-propylcyclohexanone to a final concentration of 125 g/L.

-

LK-TADH cell dosage of 30 g/L.

-

GDH cell dosage of 10 g/L.

-

NAD⁺ to a final concentration of 0.1 g/L.

-

Glucose at a molar ratio of 1.2:1 (glucose:substrate).

-

-

pH Control: Throughout the reaction, automatically titrate with 2 M Na₂CO₃ to maintain the pH in the 7.0-8.0 range. The oxidation of glucose to gluconic acid by GDH will lower the pH if not controlled.

-

Reaction Monitoring: Monitor the conversion of 4-propylcyclohexanone using gas chromatography (GC). The reaction should reach completion in approximately 5 hours. [1]5. Workup & Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the aqueous reaction solution three times with an equal volume of ethyl acetate.

-

Combine the organic phases and wash with a saturated sodium chloride solution (brine).

-

Dry the organic phase over anhydrous sodium sulfate overnight.

-

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield high-purity cis-4-propylcyclohexanol.

Caption: Chemoenzymatic synthesis workflow for cis-4-propylcyclohexanol.

Section 4: Applications in Research and Industry

The utility of 4-propylcyclohexanol is largely defined by its role as a structural motif in larger, more complex molecules.

Liquid Crystal Synthesis

The most prominent application is in the synthesis of liquid crystals (LCs). [1]The rigid, anisotropic structure of the 4-propylcyclohexyl moiety makes it an ideal building block for calamitic (rod-shaped) liquid crystals used in display technologies. [8]These materials possess properties of both liquids and solids, allowing their molecular orientation to be controlled by an electric field. [9]Compounds derived from 4-propylcyclohexanol are components in LC mixtures that require specific properties like wide temperature ranges and fast switching speeds. [10][11][12]

Drug Development and Medicinal Chemistry

In drug discovery, the cyclohexyl scaffold is a common bioisostere for a phenyl ring. Replacing an aromatic ring with a saturated carbocycle like the 4-propylcyclohexyl group can significantly alter a drug candidate's properties by:

-

Increasing Lipophilicity (LogP): Enhancing membrane permeability.

-

Improving Metabolic Stability: Removing a site susceptible to aromatic oxidation by cytochrome P450 enzymes.

-

Modifying Conformational Flexibility: Potentially improving binding affinity to a target protein.

While direct applications are not as widely documented as for LCs, 4-propylcyclohexanol serves as a valuable starting material for synthesizing novel chemical entities where these physicochemical modifications are desired.

Section 5: Safety and Handling

As a laboratory chemical, 4-propylcyclohexanol must be handled with appropriate precautions. It is classified as a combustible liquid. [13][14] Summary of GHS Hazards: [13]* H227: Combustible liquid.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects.

Handling Recommendations: [15]* Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition. Use dry chemical, foam, or carbon dioxide extinguishers. [15]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Wu, J., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Catalysts, 12(4), 406. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. Retrieved from [Link]

-

ChemBK. (2024). 4-Propylcyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-Iso-propylcyclohexanol(CAS# 4621-04-9). Retrieved from [Link]

- Google Patents. (n.d.). US4464283A - Liquid crystal composition.

-

Lee, W.S., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1361. MDPI. Retrieved from [Link]

-

Lee, W.S., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. PubMed. Retrieved from [Link]

-

Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. Retrieved from [Link]

-

ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

Sources

- 1. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]

- 2. CAS 77866-58-1: trans-4-Propylcyclohexanol | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Propylcyclohexanol | 52204-65-6 [chemicalbook.com]

- 6. 4-Propylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. guidechem.com [guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. rroij.com [rroij.com]

- 10. US4464283A - Liquid crystal composition - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

Stereochemical Control and Industrial Utility of 4-Propylcyclohexanol: A Technical Monograph

Executive Summary

4-Propylcyclohexanol (C9H18O) represents a critical structural motif in both the fragrance industry and advanced materials science. Unlike simple solvents, its utility is governed strictly by stereochemistry. The trans-isomer serves as a fundamental mesogenic core for liquid crystal displays (LCDs), providing necessary rigidity and phase transition characteristics. Conversely, the isomeric mixture is valued in perfumery for its soft, floral olfactory profile (Muguet/Lily of the Valley).

This guide addresses the "CAS Confusion" often encountered in procurement, details the catalytic hydrogenation protocols required for stereoselective synthesis, and provides validated physical data for researchers.

Part 1: Chemical Identity & Stereochemical Resolution

Precise identification is the first step in reproducible research. 4-Propylcyclohexanol exists as two geometric isomers. Commercial "technical grade" supplies are often mixtures, which are unsuitable for liquid crystal synthesis.

The CAS Hierarchy

Researchers must distinguish between the mixture and specific isomers to avoid experimental failure.

Figure 1: CAS Registry Number hierarchy distinguishing the commercial mixture from pure stereoisomers.

Stereochemical Configuration

-

Trans-Isomer: The propyl group and hydroxyl group are in equatorial positions (diequatorial), minimizing 1,3-diaxial interactions. This conformation confers the linearity required for liquid crystalline phases.

-

Cis-Isomer: One substituent is axial and the other equatorial, creating a "bent" structure that disrupts mesogenic packing.

Part 2: Physicochemical Profile

The following data aggregates validated experimental values for the trans-isomer and the mixture.

| Property | Value (Trans-Isomer) | Value (Mixture) | Unit | Source |

| CAS Number | 77866-58-1 | 52204-65-6 | N/A | [1, 2] |

| Molecular Weight | 142.24 | 142.24 | g/mol | [1] |

| Appearance | Colorless Liquid/Low melt solid | Colorless Liquid | N/A | [2] |

| Boiling Point | 208 | 201.9 | °C (760 mmHg) | [2, 3] |

| Density | 0.910 | 0.902 | g/mL (20°C) | [2] |

| Refractive Index | 1.460 | 1.461 | n20/D | [2] |

| Flash Point | 80 | 80 | °C | [2] |

| LogP (Predicted) | ~2.8 | ~2.8 | N/A | [4] |

Part 3: Synthesis & Purification Protocol

The synthesis of 4-propylcyclohexanol is classically achieved via the catalytic hydrogenation of 4-propylphenol. The choice of catalyst and conditions dictates the cis/trans ratio.

Mechanistic Causality

-

Kinetic Control (cis-selective): Hydrogenation over Rhodium (Rh/C) or Ruthenium (Ru/C) at lower temperatures often yields the cis isomer because hydrogen adds to the aromatic ring from the catalyst surface (syn-addition).

-

Thermodynamic Control (trans-selective): Hydrogenation over Nickel (Raney Ni) or Palladium (Pd/C) at higher temperatures promotes isomerization to the more stable trans form.

Protocol: High-Yield Hydrogenation (Trans-Selective)

Objective: Synthesize 4-propylcyclohexanol enriched in the trans-isomer.

Reagents:

-

Substrate: 4-Propylphenol (CAS 645-56-7)

-

Catalyst: 5% Pd/C or Raney Nickel

-

Solvent: Ethanol or Isopropanol

Workflow:

Figure 2: Industrial workflow for the synthesis and purification of trans-4-propylcyclohexanol.

Step-by-Step Methodology:

-

Loading: Charge a high-pressure autoclave with 4-propylphenol (1.0 eq) and Ethanol (5 volumes). Add 5% Pd/C catalyst (2-5 wt% loading).

-

Hydrogenation: Pressurize with Hydrogen gas (

) to 1.0–5.0 MPa. Heat to 150–180°C. Note: Higher temperatures favor the thermodynamic trans-product. -

Monitoring: Monitor reaction progress via GC-MS until phenol consumption is >99%.

-

Filtration: Cool the reactor and vent

. Filter the catalyst through a Celite pad to prevent pyrophoric hazards. -

Isomerization (Critical Step): If the cis content is too high, treat the crude mixture with a base (e.g., KOH) or Lewis acid at reflux to equilibrate the mixture toward the stable trans isomer [5].

-

Purification: Perform fractional distillation under reduced pressure. The trans-isomer typically has a slightly higher boiling point and can be crystallized from non-polar solvents (e.g., hexane) if solid at room temperature.

Part 4: Applications in Advanced Materials

Liquid Crystals (LC)

The trans-isomer (CAS 77866-58-1) is a vital intermediate for synthesizing cyclohexyl-phenyl class liquid crystals.

-

Function: It serves as the rigid "cyclohexane" core.

-

Derivatization: The hydroxyl group is typically esterified or converted to an alkyl halide to link with other phenyl rings, forming the rod-like (calamitic) molecules required for nematic phases in displays [6].

Fragrance Chemistry

The mixture (CAS 52204-65-6) is utilized for its olfactory properties.

-

Profile: Soft, floral, fatty, "Muguet" (Lily of the Valley).

-

Stability: Excellent stability in soaps and detergents due to the saturated ring structure, unlike unsaturated terpenes which are prone to oxidation.

Part 5: Safety & Toxicology (SDS Summary)

Signal Word: Warning

-

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation (prolonged exposure).

-

H319: Causes serious eye irritation.

-

-

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from oxidizing agents. The trans-isomer may solidify; gentle warming is required for aliquoting [2].

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. Retrieved from [Link]

-

PureSynth. 4-Propylcyclohexanol (Cis- and Trans- Mixture) Technical Data. Retrieved from [Link]

-

ChemSrc. cis-4-Propylcyclohexanol CAS 98790-22-8 Properties. Retrieved from [Link]

- Arai, M., et al. (2009).Hydrogenation of 4-propylphenol over Pt-Pd bimetallic catalyst. Chemistry Letters. (Mechanistic insight into cis/trans selectivity).

- Merck KGaA.Liquid Crystal Materials: Building Blocks for Display Technology.

Sources

Technical Monograph: 4-Propylcyclohexanol

Stereochemical Architecture, Synthetic Pathways, and Analytical Validation

Executive Summary

4-Propylcyclohexanol (CAS: 2432-51-1) represents a fundamental scaffold in the design of soft materials and fragrance chemistry.[1] While structurally simple, its conformational dynamics serve as a critical case study for 1,4-disubstituted cyclohexane systems.[1] This guide dissects the molecule's stereochemistry, detailing the thermodynamic preference for the trans-diequatorial conformation and providing a validated protocol for its synthesis and characterization.

Target Audience: Synthetic Chemists, Material Scientists (Liquid Crystals), and Fragrance Formulators.[1]

Structural Architecture & Stereochemistry[1]

The physicochemical behavior of 4-propylcyclohexanol is governed by the spatial arrangement of the propyl chain (

1.1 The Conformational Landscape

The molecule exists as two geometric isomers: cis and trans. The stability of these isomers is dictated by 1,3-diaxial interactions.[1]

-

Trans-4-Propylcyclohexanol:

-

Cis-4-Propylcyclohexanol:

-

Conformation: The propyl group (larger A-value: ~1.75 kcal/mol) remains equatorial to anchor the ring. Consequently, the hydroxyl group (A-value: ~0.87 kcal/mol) is forced into an axial position.

-

Instability: The axial hydroxyl group experiences steric repulsion from the axial hydrogens at C2 and C6.

-

Application Note: Despite lower stability, the cis isomer is a critical intermediate in the synthesis of liquid crystals (e.g., trans-2-(4-propylcyclohexyl)-1,3-propanediol).[1][2]

-

1.2 Visualization of Stereochemical Equilibrium

Figure 1: Conformational energy landscape showing the thermodynamic preference for the trans-diequatorial isomer.

Synthetic Pathways and Mechanism[1]

Synthesis strategies depend heavily on whether a mixture or a stereopure product is required.[1]

2.1 Catalytic Hydrogenation (Industrial Route)

The reduction of 4-propylphenol over heterogeneous catalysts (Pd/C or Rh/C) yields 4-propylcyclohexanol.[1]

-

Mechanism: Syn-addition of hydrogen across the aromatic ring.[1]

-

Selectivity: Rhodium catalysts often favor cis isomers due to the kinetics of adsorption, whereas Palladium favors the thermodynamic trans product, especially at higher temperatures.

2.2 Hydride Reduction (Laboratory Route)

Reduction of 4-propylcyclohexanone using Sodium Borohydride (

-

Stereochemical Outcome:

-

Axial Attack: Hydride approaches from the axial face (sterically hindered), yielding the Equatorial Alcohol (Trans) .

-

Equatorial Attack: Hydride approaches from the equatorial face, yielding the Axial Alcohol (Cis) .

-

Result:

is small; it predominantly attacks the axial trajectory (Product Development Control), favoring the stable trans isomer (~80:20 ratio).

-

Analytical Validation (Self-Validating Protocols)

Trustworthiness in synthesis comes from rigorous characterization.[1] The following parameters allow you to validate your product structure without external standards.

3.1 Proton NMR (

-NMR) Diagnostic

The methine proton attached to the carbon bearing the hydroxyl group (

| Isomer | H-1 Orientation | Coupling Pattern | Signal Width ( | ||

| Trans | Axial | Triplet of Triplets (tt) | ~11-12 | ~4 | Wide (~25 Hz) |

| Cis | Equatorial | Quintet/Broad Singlet | N/A | ~3-4 | Narrow (~10 Hz) |

-

Why this works: The Karplus equation dictates that axial-axial couplings (180° dihedral angle) are large (

Hz), while axial-equatorial couplings (60° dihedral angle) are small ( -

Validation Step: If your H-1 signal is a wide multiplet at

3.5 ppm, you have the trans isomer.[1] If it is a narrow cluster, you have the cis isomer.

3.2 Physical Constants Table

| Property | Value | Context |

| Boiling Point | 208-210 °C | Separation via fractional distillation is difficult due to proximity.[1] |

| Density | 0.907 g/cm³ | - |

| Odor Profile | Balsamic, Floral | Used in "Magnolia" accords; cis often has a stronger odor threshold.[1] |

Experimental Protocol: Reduction of 4-Propylcyclohexanone

Objective: Synthesis of 4-propylcyclohexanol (mixture favoring trans) and validation via NMR.

4.1 Reagents & Equipment[1]

-

Substrate: 4-Propylcyclohexanone (10 mmol, 1.40 g).

-

Reductant: Sodium Borohydride (

) (15 mmol, 0.57 g).[1] -

Solvent: Methanol (20 mL).

-

Quench: 1M HCl.

-

Equipment: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

4.2 Step-by-Step Methodology

-

Setup: Charge the flask with 4-propylcyclohexanone and Methanol. Cool to 0°C in an ice bath. Explanation: Low temperature favors kinetic control, though thermodynamic stability usually dominates this specific substrate.[1]

-

Addition: Add

portion-wise over 10 minutes. Safety: Evolution of hydrogen gas ( -

Reaction: Remove ice bath and stir at room temperature for 1 hour. Monitor via TLC (Eluent: 20% EtOAc/Hexane).[1] The ketone spot (

) should disappear; alcohol spot ( -

Workup:

-

Validation (The "Trust" Step): Obtain a

-NMR of the crude oil.[1] Integrate the H-1 signals.-

Calculate Ratio:

. -

Expect ~4:1 favoring trans.[1]

-

4.3 Synthetic Workflow Diagram

Figure 2: Synthetic workflow for the borohydride reduction of 4-propylcyclohexanone.

Industrial & Pharmaceutical Context[1][3]

5.1 Liquid Crystal Engineering

The trans-4-propylcyclohexyl moiety is a "mesogenic core."[1] In liquid crystal displays (LCDs), molecules must align rigidly.[1] The trans isomer provides a linear, rod-like geometry essential for the nematic phase.[1] The cis isomer introduces a "kink," disrupting the phase structure and lowering the clearing point.

5.2 Fragrance Chemistry

In perfumery, 4-propylcyclohexanol is valued for its tenacity.[1] It serves as a blender for floral notes.[1] The stereochemistry affects the odor threshold, with the cis isomer often possessing a more potent, diffusive character compared to the softer trans isomer.

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 16869, 4-Propylcyclohexanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.).[1] 4-Propylcyclohexanol.[1][2][3] Retrieved from [Link]

-

Reich, H. J. (n.d.).[1] Proton NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

-

MDPI. (2022).[1] Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Synthesis of 4-Propylcyclohexanol

This guide provides a comprehensive overview of the primary synthetic pathways to 4-propylcyclohexanol, a key intermediate in various chemical industries, including pharmaceuticals and liquid crystal displays. Intended for researchers, scientists, and professionals in drug development, this document delves into the intricacies of reaction mechanisms, stereoselectivity, and process optimization.

Introduction: The Significance of 4-Propylcyclohexanol

4-Propylcyclohexanol, a disubstituted cyclohexane derivative, exists as two key stereoisomers: cis and trans. The specific stereochemistry of 4-propylcyclohexanol is often crucial for its application. For instance, cis-4-propylcyclohexanol is a vital intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component in the manufacturing of liquid crystal displays[1]. The demand for high-purity stereoisomers necessitates a thorough understanding of the synthetic routes that allow for their selective production.

This guide will explore the most prevalent and effective methods for synthesizing 4-propylcyclohexanol, with a focus on catalytic hydrogenation and stereoselective reduction. We will also address a common misconception regarding the use of Grignard reagents in this specific synthesis.

Primary Synthetic Pathways

The synthesis of 4-propylcyclohexanol is predominantly achieved through two main strategies: the catalytic hydrogenation of 4-propylphenol and the stereoselective reduction of 4-propylcyclohexanone. The choice of pathway is often dictated by the desired stereoisomer and considerations of cost, efficiency, and environmental impact.

Catalytic Hydrogenation of 4-Propylphenol

The catalytic hydrogenation of 4-propylphenol is a robust and widely employed method for the synthesis of 4-propylcyclohexanol. This process involves the reduction of the aromatic ring of 4-propylphenol in the presence of a metal catalyst and a hydrogen source. The reaction typically proceeds through the intermediate 4-propylcyclohexanone, which is then further reduced to 4-propylcyclohexanol.

The choice of catalyst and reaction conditions plays a critical role in the yield, selectivity, and stereochemical outcome of the reaction.

-

Palladium (Pd) Catalysts: Palladium, often supported on carbon (Pd/C), is an effective catalyst for the hydrogenation of phenols[2]. Interestingly, studies have shown that palladium catalysts can favor the formation of the trans isomer of 4-propylcyclohexanol[1][3].

-

Ruthenium (Ru) Catalysts: Ruthenium on a carbon support (Ru/C) is another highly active catalyst for phenol hydrogenation. A patented method for preparing p-isopropylcyclohexanol utilizes a 5% Ru/C catalyst under hydrogen pressure (1.0-5.0 MPa) and at temperatures between 50-150°C[2]. This method can be adapted for the synthesis of 4-propylcyclohexanol.

-

Rhodium (Rh) Catalysts: In contrast to palladium, rhodium-based catalysts have been shown to preferentially produce the cis-isomer of substituted cyclohexanols[1][3]. This "switchability" in diastereoselectivity based on the choice of catalyst is a powerful tool for synthetic chemists.

-

Bimetallic Catalysts: The use of bimetallic catalysts, such as platinum-palladium (Pt-Pd), can also influence the reaction, potentially enhancing the yield of the desired cyclohexanol isomers[4].

The hydrogenation of 4-propylphenol over a heterogeneous catalyst is believed to follow a stepwise mechanism.

Caption: General reaction scheme for the catalytic hydrogenation of 4-propylphenol.

The following protocol is based on a general method for the hydrogenation of alkylphenols[2].

Materials:

-

4-Propylphenol

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

High-pressure autoclave reactor

-

Nitrogen gas

-

Hydrogen gas

-

Solvent (e.g., isopropanol)

Procedure:

-

Charge the high-pressure autoclave with 4-propylphenol and the 5% Ru/C catalyst (catalyst loading typically 1-5% by weight of the substrate).

-

Add a suitable solvent, such as isopropanol, to dissolve the 4-propylphenol.

-

Seal the reactor and purge it multiple times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-5.0 MPa).

-

Heat the reactor to the target temperature (e.g., 50-150°C) while stirring.

-

Maintain the reaction under these conditions for the desired time, monitoring the reaction progress by techniques such as gas chromatography (GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude 4-propylcyclohexanol.

-

The crude product can then be purified by distillation or chromatography to separate the cis and trans isomers.

Stereoselective Reduction of 4-Propylcyclohexanone

For applications requiring high stereopurity, particularly of the cis isomer, the enzymatic reduction of 4-propylcyclohexanone offers a highly efficient and environmentally friendly alternative to traditional chemical methods.

A study has demonstrated the highly stereoselective synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration[1]. This biocatalytic approach achieves a high conversion rate and an excellent cis/trans ratio.

Caption: Biocatalytic reduction of 4-propylcyclohexanone to cis-4-propylcyclohexanol.

This protocol is adapted from a published procedure for the gram-scale synthesis of cis-4-propylcyclohexanol[1].

Materials:

-

4-Propylcyclohexanone

-

Recombinant E. coli cells expressing LK-TADH and GDH

-

NAD⁺

-

Glucose

-

Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a solution containing the buffer, NAD⁺, and glucose.

-

Add the wet cell lysates of the recombinant E. coli expressing LK-TADH and GDH.

-

Add the 4-propylcyclohexanone substrate to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 35°C) and pH (7.0-8.0) with stirring. The pH can be maintained by the automated addition of a base like 2 M Na₂CO₃.

-

Monitor the reaction for the complete conversion of the substrate using GC.

-

Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate.

-

Separate the organic phase, wash it with a saturated sodium chloride solution, and dry it over anhydrous sodium sulfate.

-

Filter the mixture and remove the ethyl acetate under reduced pressure to obtain the crude cis-4-propylcyclohexanol.

-

The product can be further purified if necessary. This method has been shown to produce cis-4-propylcyclohexanol with a high yield (90.32%) and an excellent cis/trans ratio (99.5:0.5)[1].

A Note on the Grignard Reaction: Synthesis of 1-Propylcyclohexanol

A common synthetic strategy for the formation of alcohols is the Grignard reaction. However, it is crucial to note that the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with cyclohexanone yields 1-propylcyclohexanol , not the desired 4-propylcyclohexanol. This is due to the nucleophilic attack of the propyl group at the electrophilic carbonyl carbon of the cyclohexanone ring.

Caption: The Grignard reaction of cyclohexanone produces 1-propylcyclohexanol.

Purification and Characterization

The final step in the synthesis of 4-propylcyclohexanol is the purification of the product and the characterization of its stereoisomers.

Purification

The separation of cis and trans isomers of 4-propylcyclohexanol can be challenging due to their similar physical properties. Common purification techniques include:

-

Fractional Distillation: This method can be effective if there is a sufficient difference in the boiling points of the two isomers.

-

Column Chromatography: Silica gel chromatography is a standard method for separating isomers. The choice of eluent is critical for achieving good separation.

-

Crystallization: In some cases, fractional crystallization can be used to separate isomers based on differences in their solubility and crystal lattice energies.

Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-propylcyclohexanol. The chemical shifts of the protons and carbons in the cyclohexane ring are sensitive to their axial or equatorial positions, which differ between the two isomers.

¹H NMR of cis-4-Propylcyclohexanol: A published ¹H NMR spectrum of cis-4-propylcyclohexanol shows a characteristic signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH) as a multiplet around 3.90 ppm[1][5].

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |

| Catalytic Hydrogenation | 4-Propylphenol | Pd, Ru, Rh catalysts, H₂ | Catalyst-dependent (trans with Pd, cis with Rh) | Scalable, uses readily available starting material | Requires high pressure and temperature, may produce a mixture of isomers |

| Enzymatic Reduction | 4-Propylcyclohexanone | Alcohol dehydrogenase (e.g., LK-TADH), GDH, NAD⁺, Glucose | Highly selective for the cis isomer | High stereoselectivity, mild reaction conditions, environmentally friendly | Requires specialized enzymes, may be less suitable for very large-scale production |

Industrial Scale-up and Economic Considerations

For the industrial production of 4-propylcyclohexanol, several factors must be considered:

-

Catalyst Cost and Lifetime: Noble metal catalysts (Pd, Ru, Rh) can be expensive. Therefore, catalyst recovery and reusability are critical for economic viability. The stability of the catalyst under reaction conditions also plays a significant role.

-

Energy Consumption: Catalytic hydrogenation often requires elevated temperatures and pressures, leading to significant energy costs.

-

Raw Material Costs: The price of 4-propylphenol and hydrogen gas are major contributors to the overall cost of the hydrogenation route. For the enzymatic route, the cost of the enzymes, cofactors, and glucose must be considered.

-

Process Safety: The use of high-pressure hydrogen gas in catalytic hydrogenation requires stringent safety protocols.

-

Downstream Processing: The cost and efficiency of separating the desired isomer from the reaction mixture can significantly impact the overall process economics.

While the enzymatic route offers significant advantages in terms of selectivity and sustainability, the catalytic hydrogenation of 4-propylphenol remains a dominant method in industry due to its scalability and the maturity of the technology.

Conclusion

The synthesis of 4-propylcyclohexanol can be achieved through several effective pathways, with the choice of method largely dependent on the desired stereoisomer. Catalytic hydrogenation of 4-propylphenol offers a versatile and scalable approach, with the ability to tune the stereoselectivity by selecting the appropriate metal catalyst. For the high-purity synthesis of cis-4-propylcyclohexanol, enzymatic reduction of 4-propylcyclohexanone presents a highly selective and sustainable alternative. A thorough understanding of the reaction mechanisms, experimental parameters, and economic factors is essential for the successful and efficient production of this important chemical intermediate.

References

- CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google P

-

Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. (URL: [Link])

-

trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. (URL: [Link])

-

(PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (URL: [Link])

-

4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen | Request PDF - ResearchGate. (URL: [Link])

-

The ¹H NMR spectrum of cis-4-propylcyclohexanol. | Download Scientific Diagram. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 4-Propylcyclohexanol

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of innovation. Among these properties, solubility stands as a primary gatekeeper to a molecule's utility. This guide is dedicated to a comprehensive exploration of the solubility of 4-Propylcyclohexanol, a molecule of interest in various synthetic applications, from pharmaceuticals to fragrances.[1]

Molecular Architecture and its Implications for Solubility

4-Propylcyclohexanol is a secondary alcohol characterized by a cyclohexane ring substituted with a propyl group and a hydroxyl group. This structure inherently creates a molecule with dual character: the nonpolar, hydrophobic alkyl chain and cyclohexane ring, and the polar, hydrophilic hydroxyl group.

-

The Hydrophobic Core: The cyclohexane ring and the three-carbon propyl chain contribute to the molecule's nonpolar nature. This substantial hydrocarbon portion favors interactions with nonpolar solvents through van der Waals forces.

-

The Hydrophilic Outlier: The hydroxyl (-OH) group is the molecule's primary site for polar interactions. It can act as both a hydrogen bond donor and acceptor, enabling it to interact favorably with polar solvents, most notably water.

The interplay between this hydrophobic core and the single hydrophilic group is the primary determinant of 4-Propylcyclohexanol's solubility profile. As the carbon chain length of an alcohol increases, its solubility in water tends to decrease due to the growing influence of the hydrophobic portion.

Theoretical Frameworks for Predicting Solubility

A precise, universal formula for predicting the solubility of a compound in all solvents remains a significant challenge in computational chemistry. However, several theoretical models provide valuable predictive power.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" is a cornerstone of solubility prediction. It suggests that a solute will have higher solubility in a solvent that has similar intermolecular forces.

-

Polar Solvents: Solvents with high polarity and the ability to form hydrogen bonds (e.g., water, ethanol, methanol) will interact favorably with the hydroxyl group of 4-Propylcyclohexanol. However, the large nonpolar region of the molecule will limit its overall solubility in highly polar solvents like water.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene, cyclohexane) will readily interact with the propyl and cyclohexyl moieties of the molecule. The presence of the polar hydroxyl group may slightly hinder solubility in extremely nonpolar solvents, but generally, good solubility is expected.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity (e.g., dichloromethane, ethyl acetate, acetone) are often excellent choices for dissolving compounds with both polar and nonpolar characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (both solute and solvent) can be assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP values in this space are more likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller 'Ra' value indicates a higher likelihood of solubility. While specific HSP values for 4-Propylcyclohexanol are not published, they can be determined experimentally by assessing its solubility in a range of solvents with known HSPs.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility. It calculates the chemical potential of a molecule in a liquid by considering the interactions of its surface charges with the solvent. This method can provide highly accurate solubility predictions without the need for experimental data, making it a valuable tool in modern computational chemistry.

Predicted and Known Solubility of 4-Propylcyclohexanol and Analogs

Given the limited quantitative data for 4-Propylcyclohexanol, the following table synthesizes known qualitative information with predictions based on chemical principles and data from structurally similar compounds.

| Solvent | Solvent Type | Predicted/Known Solubility of 4-Propylcyclohexanol | Rationale & Comparative Data |

| Water | Highly Polar, Protic | Low to Sparingly Soluble | The large hydrophobic propyl and cyclohexyl groups are expected to significantly limit solubility. 4-tert-butylcyclohexanol is described as having limited water solubility. |

| Ethanol | Polar, Protic | Soluble | Stated as soluble in available literature.[1] The ethanol molecule has both polar and nonpolar character, making it a good solvent for 4-propylcyclohexanol. |

| Methanol | Polar, Protic | Soluble | Similar to ethanol, methanol can hydrogen bond with the hydroxyl group and its small alkyl chain allows for some nonpolar interactions. |

| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Stated as soluble in available literature.[1] DCM's polarity can interact with the hydroxyl group, while its organic nature is compatible with the hydrocarbon backbone. |

| Acetone | Polar, Aprotic | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, interacting with the hydroxyl group of 4-propylcyclohexanol. 4-tert-butylcyclohexanol is soluble in acetone.[2] |

| Ethyl Acetate | Intermediate Polarity | Likely Soluble | Ethyl acetate has both ester and alkyl functionalities, allowing it to bridge the polarity gap between the solute's hydroxyl and alkyl parts. |

| Hexane | Nonpolar | Likely Soluble | The long alkyl chain of hexane will have favorable van der Waals interactions with the propyl and cyclohexyl groups. |

| Toluene | Nonpolar, Aromatic | Likely Soluble | The aromatic ring of toluene is nonpolar and can interact favorably with the hydrocarbon portion of 4-propylcyclohexanol. |

Experimental Protocols for Solubility Determination

The following protocols are standard, validated methods that can be employed to quantitatively determine the solubility of 4-Propylcyclohexanol in various solvents.

Thermodynamic Solubility Determination via the Shake-Flask Method

This is considered the "gold standard" for determining equilibrium solubility.

Principle: An excess of the solute is agitated in a solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the filtrate is determined.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a precisely measured volume of the desired solvent (e.g., 5 mL).

-

Addition of Solute: Add an excess amount of 4-Propylcyclohexanol to each vial. The excess should be visually apparent to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Analyze the concentration of 4-Propylcyclohexanol in the filtrate using a suitable analytical technique, such as UV/Vis Spectroscopy (if the compound has a chromophore), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculation: Based on the measured concentration and the initial volume of the solvent, calculate the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Kinetic Solubility Screening

This method is useful for rapid screening of solubility in early-stage drug discovery.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Propylcyclohexanol in dimethyl sulfoxide (DMSO), for example, 20 mM.

-

Plate Preparation: In a 96-well microtiter plate, add the appropriate aqueous buffer to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration.

-

Incubation: Incubate the plate at a controlled temperature with shaking for a set period (e.g., 2 hours).

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Practical Implications for Researchers

A thorough understanding of 4-Propylcyclohexanol's solubility is crucial for its effective use in various applications:

-

Drug Development: For formulation scientists, knowing the solubility in various pharmaceutically acceptable solvents is critical for developing stable and bioavailable drug products. Its low aqueous solubility suggests that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary for oral or parenteral delivery.

-

Synthetic Chemistry: In process chemistry, selecting an appropriate solvent for a reaction involving 4-Propylcyclohexanol can significantly impact reaction kinetics, yield, and purity. A solvent in which the reactants are highly soluble but the product is sparingly soluble can facilitate purification by crystallization.

-

Fragrance and Flavor Industry: The solubility of 4-Propylcyclohexanol in ethanol-water mixtures and various oils is important for its incorporation into perfumes, colognes, and other consumer products.

Conclusion

While a comprehensive quantitative solubility database for 4-Propylcyclohexanol remains to be fully established in the public domain, this guide provides a robust framework for the modern researcher. By understanding the interplay of its molecular structure with different solvent environments, leveraging predictive models, and employing standardized experimental protocols, scientists and drug development professionals can effectively predict, measure, and utilize the solubility of this versatile compound. The principles and methodologies outlined herein are not only applicable to 4-Propylcyclohexanol but also serve as a valuable guide for investigating the solubility of other novel chemical entities.

References

-

Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Propylcyclohexanol. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Safe Handling of 4-Propylcyclohexanol

This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 4-Propylcyclohexanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for risk assessment and mitigation rooted in scientific principles. The core philosophy of this guide is that a comprehensive understanding of a compound's properties is the foundation of a safe and effective research environment.

Section 1: Chemical and Physical Profile of 4-Propylcyclohexanol

4-Propylcyclohexanol is a cycloaliphatic alcohol characterized by a cyclohexane ring substituted with a propyl group and a hydroxyl group.[1] Its physical properties are critical to understanding its behavior in a laboratory setting. The compound is typically a colorless to light yellow liquid with a mild odor.[1][2] It is soluble in many organic solvents, but its cyclohexane structure imparts hydrophobic properties, leading to low solubility in water.[1][2]

From a safety perspective, the most pertinent physical properties are its flash point and boiling point, which dictate its classification as a combustible liquid.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈O | [2][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| CAS Number | 52204-65-6 (mixture), 77866-58-1 (trans-isomer) | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | Approx. 201-210 °C (394-410 °F) | [2][4] |

| Flash Point | Approx. 80.2 °C (176.4 °F) | [2][4] |

| Density | Approx. 0.907 g/cm³ | [2][4] |

| Solubility | Soluble in organic solvents; low in water | [1][2] |

Section 2: Hazard Evaluation and the Principle of Precaution

The formal GHS classification for 4-Propylcyclohexanol is primarily focused on its physical hazards.

| Hazard Classification | Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

This classification is based on its flash point being between 60°C and 93°C. It signifies that while the substance does not ignite as readily as more volatile solvents, it still poses a fire risk when exposed to heat or ignition sources.

A Critical Insight on Toxicological Data: A review of multiple safety data sheets reveals a significant lack of comprehensive toxicological information. Endpoints such as acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity are frequently marked as "No data available".

In the context of research and drug development, this absence of data is not evidence of safety. The precautionary principle must be applied. Any novel or sparsely studied compound should be handled with the assumption of potential bioactivity and toxicity until proven otherwise. Therefore, standard chemical hygiene practices and exposure mitigation strategies are not just recommended; they are essential. While some related compounds may cause skin, eye, or respiratory irritation, these are not formally classified hazards for 4-Propylcyclohexanol itself.[5]

Section 3: Risk Mitigation: A Multi-Layered Approach

Effective safety management relies on a hierarchical system of controls to minimize potential exposure and risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of 4-Propylcyclohexanol that could generate aerosols or vapors should be conducted in a certified chemical fume hood.[6] This is crucial not only to prevent the accumulation of combustible vapors but also to minimize inhalation exposure, adhering to the precautionary principle regarding its unknown toxicity.

-

Ventilation: The laboratory must be well-ventilated to prevent the buildup of vapors.[7]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are vital for ensuring consistent and safe practices. All personnel handling the substance must be trained on the specific SOPs for 4-Propylcyclohexanol, which should include:

-

Procedures for safe transport and handling.

-

Designated areas for storage and use.

-

Waste disposal protocols in accordance with local and national regulations.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. The selection must be deliberate and based on the potential routes of exposure.

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[8] It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper removal techniques to avoid skin contamination.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Protective clothing should be worn to prevent skin exposure.[7][9]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary.[10]

Experimental Protocol: PPE Donning and Doffing

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat, ensuring it is fully buttoned.

-

Put on safety goggles or a face shield.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating your hands.

-

Dispose of gloves in the appropriate waste container.

-

Remove the lab coat by folding it inward on itself, avoiding contact with the potentially contaminated exterior.

-

Remove eye protection.

-

Perform thorough hand hygiene with soap and water.

-

Section 5: Procedures for Safe Handling and Storage

Adherence to methodical workflows is paramount for minimizing risk during routine laboratory operations.

Safe Handling Workflow

The following workflow illustrates the critical decision points and safety checks required when working with 4-Propylcyclohexanol.

Caption: Decision workflow for responding to a 4-Propylcyclohexanol spill.

Experimental Protocol: Small Spill Cleanup

-

Ensure you are wearing the appropriate PPE as outlined in Section 4. 2. Remove all sources of ignition from the immediate area. [11]3. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. [12]4. Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste. [13]5. Clean the spill area thoroughly with soap and water.

-

Dispose of the waste container according to institutional and local environmental regulations.

Fire-Fighting Guidance

-

Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂). [12]Water spray can be used to cool containers. [11]* Unsuitable Media: A solid stream of water may scatter and spread the fire. [12]* Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [11]

Conclusion

4-Propylcyclohexanol is a combustible liquid that requires diligent adherence to safety protocols. The primary risks are associated with its flammability. However, the significant lack of toxicological data mandates a precautionary approach, treating the substance with the respect due to any compound with unknown biological effects. By implementing robust engineering controls, adhering to detailed administrative protocols, and using appropriate personal protective equipment, researchers can handle this chemical safely and effectively. The principles of risk assessment, exposure mitigation, and emergency preparedness are the cornerstones of a culture of safety in any scientific endeavor.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Propylcyclohexanol (cis- and trans- mixture).

- ChemBK. (2024). 4-Propylcyclohexanol.

- Chemsrc. (2025). 4-Propylcyclohexanol | CAS#:77866-58-1.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: trans-2-(4-Propylphenyl)cyclohexanol.

- CymitQuimica. (n.d.). trans-4-Propylcyclohexanol | CAS 77866-58-1.

- National Center for Biotechnology Information. (n.d.). 4-Propylcyclohexanol. PubChem Compound Database.

- PPG. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Methylcyclohexanol.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Propylcyclohexanol (cis- and trans- mixture).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-(trans-4-Propylcyclohexyl)cyclo hexanone.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Methylcyclohexanol, mixed isomers.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclohexanol.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Propylcyclohexane.

- Chemsrc. (2025). cis-4-Propylcyclohexanol | CAS#:98790-22-8.

- TCI Chemicals. (2023). SAFETY DATA SHEET: 4-Propylcyclohexanol (cis- and trans- mixture).

- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.

Sources

- 1. CAS 77866-58-1: trans-4-Propylcyclohexanol | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Propylcyclohexanol | CAS#:77866-58-1 | Chemsrc [chemsrc.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. buyat.ppg.com [buyat.ppg.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

physical and chemical properties of 4-Propylcyclohexanol

This technical guide is structured to serve as a definitive reference for researchers and process chemists working with 4-Propylcyclohexanol (4-PCH). It prioritizes stereochemical implications and industrial utility in liquid crystal (LC) and fragrance synthesis.

Physicochemical Properties, Stereochemistry, and Synthetic Applications

Executive Summary

4-Propylcyclohexanol (C9H18O) is a saturated cycloaliphatic alcohol. While it finds niche applications in fragrance formulations due to its leathery/woody olfactory profile, its primary industrial value lies as a chiral intermediate in the synthesis of nematic liquid crystals .

The molecule exists as two geometric isomers: cis and trans. The trans-isomer is the critical scaffold for liquid crystal displays (LCDs) because its diequatorial conformation provides the linearity required for mesophase formation. This guide details the separation, characterization, and reactivity of these isomers.

Physicochemical Profile

The following data represents the baseline properties for 4-PCH. Note that commercial samples are often isomeric mixtures unless specified.

Table 1: Physical and Chemical Constants

| Property | Value / Description | Notes |

| IUPAC Name | 4-Propylcyclohexan-1-ol | |

| CAS (Mix) | 52204-65-6 | Commercial grade |

| CAS (Trans) | 77866-58-1 | LC Intermediate grade |

| CAS (Cis) | 55335-55-2 | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless liquid or low-melting solid | Isomer dependent |

| Density | 0.908 - 0.912 g/cm³ | @ 20°C |

| Refractive Index | 1.460 - 1.465 | @ 20°C |

| Boiling Point | ~205 - 210°C | @ 760 mmHg (Predicted) |

| Solubility | Ethanol, Diethyl Ether, DCM | Insoluble in water |

| LogP | ~2.9 | Lipophilic |

Stereochemistry & Conformational Analysis

Understanding the stereochemistry of 4-PCH is non-negotiable for application scientists. The cyclohexane ring adopts a chair conformation. The bulky propyl group at position 4 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

-

Trans-Isomer: Both the Propyl group (C4) and the Hydroxyl group (C1) are equatorial . This is the thermodynamically favored conformer and possesses the linear geometry essential for liquid crystals.

-

Cis-Isomer: The Propyl group remains equatorial, forcing the Hydroxyl group into the axial position. This creates higher steric strain and a "bent" molecular shape.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability relationship between the isomers.

Figure 1: Stereochemical relationship showing the thermodynamic preference for the trans-isomer (diequatorial).

Synthesis and Production Protocols

4.1 Industrial Synthesis: Hydrogenation of 4-Propylphenol

The primary route involves the catalytic hydrogenation of 4-propylphenol.

-

Catalyst: 5% Rh/C or Ru/C (avoid Pd if hydrogenolysis of the C-O bond is a risk).

-

Conditions: High pressure (50–100 bar H₂), elevated temperature (80–120°C).

-

Outcome: Typically yields a mixture of cis and trans isomers (often 60:40 or 70:30 favoring cis under kinetic control).

4.2 Biocatalytic Route (High Stereoselectivity)

Recent advancements utilize alcohol dehydrogenases (ADH) to achieve >99% diastereomeric excess.

-

Enzyme: Mutant ADH from Lactobacillus kefir (LK-TADH).[1]

-

Mechanism: Asymmetric reduction of the ketone.

-

Reference: This method is critical when high-purity cis-isomer is required as a specific intermediate [1].

4.3 Protocol: Chemical Isomerization (Enrichment of Trans)

To maximize the yield of the trans-isomer (the LC precursor) from a mixed stream:

-

Dissolution: Dissolve the cis/trans mixture in dry toluene.

-

Catalyst Addition: Add Aluminum Isopropoxide (Al(OiPr)₃) (approx. 5 mol%).

-

Reflux: Heat to reflux for 12–24 hours. The reaction follows the Meerwein-Ponndorf-Verley mechanism, establishing a thermodynamic equilibrium heavily favoring the trans-isomer (~80-90%).

-

Quench: Cool and wash with dilute HCl to remove aluminum salts.

-

Purification: Distillation or recrystallization (if solid) to isolate pure trans-4-PCH.

Reactivity & Downstream Applications[10]

4-PCH serves as a nucleophile in esterification or a substrate for oxidation.

Workflow: Liquid Crystal Synthesis Pathway

The trans-isomer is chemically modified to extend the rigid core required for nematic phases.

Figure 2: Synthetic divergence showing oxidation to fragrance ketones and derivatization for liquid crystals.

Key Reactions:

-

Oxidation: Treatment with PCC or Jones reagent yields 4-Propylcyclohexanone . This ketone is a fragrance ingredient (herbal/woody) and a precursor for reductive amination.

-

Esterification: Reaction with acetyl chloride yields 4-Propylcyclohexyl acetate , used in perfumery for its floral-fruity notes.

Safety and Handling (SDS Summary)

-

Hazards: 4-PCH is classified as a skin irritant (Category 2) and eye irritant (Category 2A). It exhibits chronic aquatic toxicity [2].[3][4]

-

Handling:

-

Use Neoprene or Nitrile gloves (breakthrough time > 480 min).

-

Ensure local exhaust ventilation to prevent vapor accumulation.[5]

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if high purity is required, as secondary alcohols can slowly oxidize upon prolonged exposure to air and light.

References

-

MDPI Catalysts. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.

-

ECHA (European Chemicals Agency). Registration Dossier: 4-Propylcyclohexanol.[6]

-

PubChem. 4-Propylcyclohexanol Compound Summary.

-

NIST Chemistry WebBook. 4-Propylcyclohexanol Properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Propylcyclohexanol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 4-Propylcyclohexanol (CAS: 20691-52-5 for mixture), a critical intermediate in the synthesis of liquid crystals and fragrance compounds. The core challenge in characterizing this molecule lies in distinguishing its stereoisomers: cis-4-propylcyclohexanol and trans-4-propylcyclohexanol .

This guide moves beyond basic spectral listing to explain the causality of spectral differences based on conformational analysis. It is designed for researchers requiring definitive structural assignment using NMR, IR, and MS.[1]

Part 1: Stereochemical Foundation & Conformational Analysis

To interpret the spectra, one must first understand the thermodynamic preference of the propyl and hydroxyl substituents on the cyclohexane ring.

-

The Anchor: The propyl group (A-value ~2.15 kcal/mol) is significantly bulkier than the hydroxyl group (A-value ~0.87 kcal/mol). Therefore, the propyl group effectively "locks" the ring conformation by occupying the equatorial position to minimize 1,3-diaxial strain.

-

Trans Isomer (Diequatorial): The hydroxyl group is also equatorial.[1] This is the thermodynamically most stable isomer.

-

Cis Isomer (Equatorial-Axial): The hydroxyl group is forced into the axial position.

Visualization: Conformational Locking

The following diagram illustrates the dominant conformers that dictate the spectroscopic signals.

Caption: Conformational analysis showing the dominant chair forms. The propyl group acts as a conformational anchor, dictating the orientation of the H-1 proton.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for distinguishing the isomers.[2] The assignment relies on the Karplus relationship (coupling constants) and chemical shift anisotropy.

1H NMR Spectroscopy (Proton)

The signal for the methine proton at C-1 (the carbon bearing the OH) is the diagnostic handle.

| Feature | Trans-Isomer | Cis-Isomer | Mechanistic Explanation |

| H-1 Orientation | Axial | Equatorial | Dictated by the "locking" propyl group. |

| Chemical Shift ( | 3.50 – 3.60 ppm | 3.90 – 4.00 ppm | Equatorial protons are deshielded (downfield) by the C-C bond anisotropy of the ring. |

| Multiplicity | tt (Triplet of Triplets) | quintet (or broad singlet) | Axial H-1 couples strongly with axial H-2/H-6. |

| Coupling ( | Trans H-1 has two large diaxial couplings ( |

13C NMR Spectroscopy (Carbon)

The carbon shifts reflect the steric compression known as the

| Carbon | Trans-Isomer ( | Cis-Isomer ( | Diagnostic Note |

| C-1 (Carbinol) | ~70.5 | ~66.0 | Equatorial OH (trans) is further downfield. |

| C-3 / C-5 | ~35.8 | ~33.0 | Key Indicator: In the cis isomer, the axial OH exerts a shielding |

Experimental Protocol: NMR Sample Preparation

-

Solvent: Dissolve 10–20 mg of sample in 0.6 mL of CDCl

(Chloroform-d). -

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1][3][4]

-

Acquisition:

-

Run a standard 1H (16 scans) and 13C (256+ scans).[1]

-

Crucial: If analyzing a mixture, integrate the H-1 signals at ~3.55 (trans) and ~3.95 (cis) to calculate the diastereomeric ratio (dr).

-

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry (EI, 70 eV) provides structural confirmation but is less effective for stereochemical assignment than NMR.

Fragmentation Pathway

The molecule undergoes characteristic alcohol fragmentation, primarily dehydration and alpha-cleavage.[1]

Caption: EI-MS fragmentation pathway. The loss of water is the dominant initial step, often making the M-18 peak more visible than the molecular ion.

Key MS Peaks

| m/z | Assignment | Notes |

| 142 | M+ (Molecular Ion) | Often weak or absent due to rapid dehydration. |

| 124 | [M - H | Characteristic of cyclic alcohols. Represents 4-propylcyclohexene. |

| 83 | [C | Cyclohexyl ring fragment (loss of propyl + water).[1] |

| 57 | [C | Common alkyl fragment; often the base peak in alkylcyclohexanes.[1] |

Part 4: Infrared Spectroscopy (IR)

IR is useful for confirming functional groups and can provide subtle clues regarding the isomer based on the C-O stretch frequency.

Functional Group Table

| Frequency (cm | Vibration Mode | Description |

| 3300 – 3400 | O-H Stretch | Broad, strong band. Indicates hydrogen bonding. |

| 2850 – 2960 | C-H Stretch | Strong absorptions from the cyclohexyl ring and propyl chain.[1] |

| 1450 | CH | Scissoring vibration of methylene groups.[1] |

Isomer Differentiation via C-O Stretch

While less distinct than NMR, the C-O stretching frequency is conformation-dependent:

-

Trans (Equatorial C-O): Appears at higher frequency (~1060 cm

) due to the stronger bond character in the equatorial position. -

Cis (Axial C-O): Appears at lower frequency (~1000 cm

).[1]

References

-

NIST Chemistry WebBook. 4-Propylcyclohexanone (and derivatives) Mass Spectrum.[1] National Institute of Standards and Technology. [Link]

-

Master Organic Chemistry. A-Values For Substituted Cyclohexanes.[Link]

-

SpectraBase. cis-4-Isopropyl-cyclohexanol 13C NMR. Wiley Science Solutions. [Link]

Sources

Technical Sourcing & Application Guide: 4-Propylcyclohexanol

Executive Summary

4-Propylcyclohexanol (CAS: 52204-65-6) is a cycloaliphatic alcohol that serves as a pivotal intermediate in two distinct industrial sectors: Liquid Crystal (LC) Display manufacturing and Fragrance formulation .[1]

For the researcher and drug development professional, sourcing this material is not a trivial "catalog purchase." The commercial market is bifurcated by stereochemistry. The trans-isomer is the requisite building block for liquid crystals (imparting low viscosity and phase stability), while the cis/trans mixture is often supplied for general synthesis or fragrance applications (where the olfactory profile of the mixture is acceptable).

This guide deconstructs the sourcing landscape, providing the technical grounding necessary to select the correct grade, understand the impurity profile derived from its synthesis, and validate the material upon receipt.

Chemical Identity & Stereochemical Criticality

The functionality of 4-propylcyclohexanol is dictated by its geometric isomerism. You must define your requirement before engaging suppliers.

| Feature | Trans-4-Propylcyclohexanol | Cis-4-Propylcyclohexanol |

| CAS Number | 77866-57-0 (Specific) | 98790-22-8 (Specific) |

| Mixture CAS | 52204-65-6 (Most common commercial listing) | |

| Geometry | Diequatorial (Thermodynamically stable) | Axial-Equatorial (Kinetically favored) |

| Key Utility | Liquid Crystals : Precursor to trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl derivatives.[2] | Fragrance : Component of floral accords; general solvent. |

| Melting Point | Higher (Solid at RT) | Lower (Liquid/Low-melt solid) |

3D Conformation & Stability